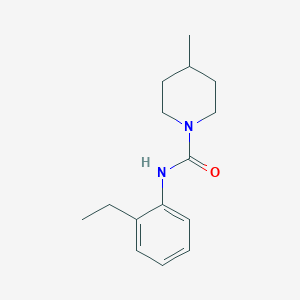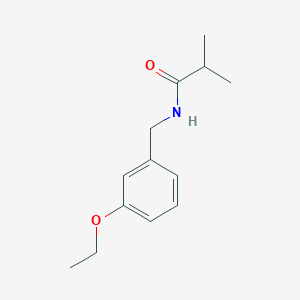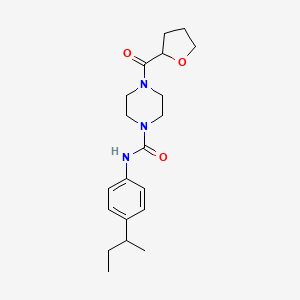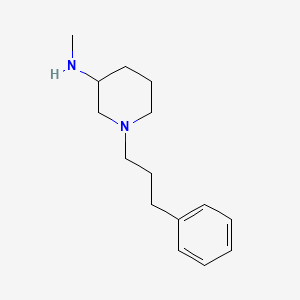
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as EPEPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in the inflammatory response. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activity. It can also reduce oxidative stress and prevent neuronal cell death, making it a potential neuroprotective agent.
实验室实验的优点和局限性
One of the advantages of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is its potential as a multi-targeted agent, as it can modulate various signaling pathways. Additionally, it has shown low toxicity in various cell lines and animal models. However, one of the limitations of this compound is its limited solubility, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the study of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, including:
1. Further investigation of its mechanism of action and potential targets in various signaling pathways.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Exploration of its potential applications in other disease models, such as neurodegenerative disorders and autoimmune diseases.
4. Investigation of its potential as a drug candidate for clinical trials.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its multi-targeted activity and low toxicity make it an attractive candidate for further investigation and development as a potential therapeutic agent.
合成方法
The synthesis of 1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 1-phenylethylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent acylation with ethyl chloroformate. The final product is obtained after purification through column chromatography.
科学研究应用
1-ethyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. It has been shown to have potential as a neuroprotective agent, as it can inhibit the production of reactive oxygen species and prevent neuronal cell death. Additionally, this compound has been found to have anti-tumor activity in various cancer cell lines and can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-10-9-13(16-17)14(18)15-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFUZQZFXPBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)


![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5432040.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5432041.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432055.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5432059.png)
![3-(5-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5432064.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}acetamide](/img/structure/B5432065.png)


![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5432086.png)
![ethyl 2-[4-(methoxycarbonyl)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432089.png)
![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)